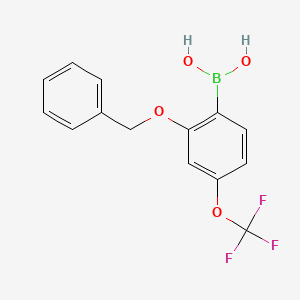

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

Overview

Description

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethoxy groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .

Biochemical Pathways

The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .

Action Environment

The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The benzyloxy and trifluoromethoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Boronic Acid Introduction: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boronate esters.

Scientific Research Applications

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is investigated for its potential as a biological probe and in the design of enzyme inhibitors.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy substituents, making it less versatile in certain applications.

(4-Trifluoromethoxy)phenylboronic Acid: Similar structure but without the benzyloxy group, which may affect its reactivity and binding properties.

(2-Benzyloxy)phenylboronic Acid: Lacks the trifluoromethoxy group, which can influence its chemical behavior and applications.

Uniqueness

The presence of both benzyloxy and trifluoromethoxy groups in (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar boronic acids.

Biological Activity

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug design.

- Molecular Formula : C13H12B F3O3

- CAS Number : 1704064-19-6

- Structural Features : The compound consists of a benzyloxy group and a trifluoromethoxy group attached to a phenylboronic acid moiety, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl-containing residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of related phenylboronic acids. For instance, compounds structurally similar to this compound have shown moderate antibacterial effects against various strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant activity, suggesting that this class of compounds could be developed as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-formyl-5-trifluoromethyl phenylboronic acid | E. coli | 50 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 |

| AN2690 (Tavaborole) | Candida albicans | 75 |

Enzyme Inhibition Studies

Research indicates that boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The inhibition mechanism involves the formation of a spiroboronate complex with AMP, disrupting normal enzymatic function. This pathway has been explored using docking studies that demonstrate how similar compounds bind to the active site of LeuRS .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus and found that certain derivatives exhibited lower MIC values than established antibiotics, indicating their potential as novel antimicrobial agents .

- Antifungal Properties : Another investigation revealed that boronic acids could inhibit fungal growth effectively, with some compounds exhibiting superior performance compared to traditional antifungal treatments .

Properties

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMWAKVUHCRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.